molecular formula C7H10O2 B14758776 3-Oxabicyclo[3.2.1]octan-2-one CAS No. 766-71-2

3-Oxabicyclo[3.2.1]octan-2-one

Cat. No.: B14758776
CAS No.: 766-71-2
M. Wt: 126.15 g/mol
InChI Key: AKLCTCACZDSMHB-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.1]octan-2-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This structure features a bicyclic framework consisting of a six-membered ring fused to a five-membered ring, with an oxygen atom and a lactone (cyclic ester) group integrated into the bridge system. The 3-oxabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal and synthetic chemistry, recognized as a key motif in a wide range of biologically active natural products . This core structure is of significant value in organic synthesis and pharmaceutical research. The oxabicyclo[3.2.1]octane ring system presents a synthetic challenge, particularly the diastereoselective construction of its two oxygenated quaternary chiral centers . Efficient, general routes to this scaffold, such as gold-catalyzed cascade reactions involving cyclization/semi-pinacol rearrangements, are highly desirable for producing skeletally diverse and densely functionalized compounds for drug discovery programs . Researchers may utilize this lactone as a versatile synthetic building block or intermediate for further chemical transformations. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans or animals for diagnostic, therapeutic, or any other consumer purposes. All chemicals should be handled by trained personnel following established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

766-71-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H10O2/c8-7-6-2-1-5(3-6)4-9-7/h5-6H,1-4H2

InChI Key

AKLCTCACZDSMHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1COC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Oxabicyclo 3.2.1 Octan 2 One and Analogues

Established Synthetic Routes to the 3-Oxabicyclo[3.2.1]octane Scaffold

Traditional methods for the synthesis of the 3-oxabicyclo[3.2.1]octane ring system have often relied on the manipulation of readily available precursors, including dicarboxylic acids and natural products. These foundational routes have been instrumental in providing access to the bicyclic scaffold.

Dehydration and Cyclization Reactions of Precursor Dicarboxylic Acids (e.g., Camphoric Acid)

A well-established method for the synthesis of derivatives of 3-oxabicyclo[3.2.1]octan-2-one involves the dehydration of dicarboxylic acids. A prominent example is the conversion of camphoric acid to its corresponding anhydride (B1165640), (1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione. bsuedu.ruontosight.ai This transformation is typically achieved by heating camphoric acid with a dehydrating agent, such as acetic anhydride. bsuedu.ruontosight.aiiucr.org The reaction proceeds through the removal of a molecule of water, leading to the formation of the bicyclic anhydride structure. ontosight.ai This method is effective for creating the core bicyclic system, which can then be further modified.

For instance, the cyclocondensation of d-(+)-camphoric anhydride with o-phenylenediamine (B120857) in a mixture of toluene (B28343) and DMF under reflux conditions has been used to synthesize (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. bsuedu.ruiucr.org

Table 1: Dehydration of Camphoric Acid
PrecursorReagentProductReference
(1R,3S)-Camphoric acidAcetic anhydride(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione bsuedu.ruiucr.org

Approaches from Natural Product Precursors (e.g., Camphor)

Natural products, particularly those with pre-existing bicyclic frameworks, serve as valuable starting materials for the synthesis of 3-oxabicyclo[3.2.1]octane derivatives. Camphor, a readily available natural product, is a common precursor. The synthesis of (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, also known as camphoric anhydride, is achieved through the dehydration of (1S)-camphoric acid, which is itself derived from camphor. vulcanchem.com

Furthermore, the reduction of camphoric acid derivatives can lead to other analogues of the 3-oxabicyclo[3.2.1]octane system. For example, (1R,3S)-(+)-cis-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM) can be synthesized from (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid via reduction with lithium aluminum hydride. chemrxiv.org Subsequent cyclization of TCDM using a catalyst like Zn(OTf)2 can yield (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane. chemrxiv.orgrsc.org

Modern Catalytic and Stereoselective Synthesis of this compound Derivatives

Contemporary synthetic efforts have focused on the development of catalytic and stereoselective methods to access the 3-oxabicyclo[3.2.1]octane core with greater precision and efficiency. These modern approaches often employ transition metal catalysts to facilitate complex cascade reactions.

Gold-Catalyzed Cascade Reactions for Oxabicyclo[3.2.1]octane Systems

Gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the oxabicyclo[3.2.1]octane scaffold. nih.govpkusz.edu.cn Gold(I) catalysts can activate alkynes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity. nih.govpkusz.edu.cn One such strategy involves a domino process of cyclization and semi-pinacol rearrangements of a cyclohexane-trans-1,4-diol bearing an alkyne side chain in the presence of a Au(I) catalyst. nih.govpkusz.edu.cn This method allows for the diastereoselective synthesis of oxabicyclo[3.2.1]octanes with two oxygenated quaternary chiral centers. nih.govpkusz.edu.cn

Another elegant gold-catalyzed approach is the tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. nih.govrsc.org This reaction proceeds with high efficiency and complete diastereoselectivity to furnish enantiomerically pure 8-oxabicyclo[3.2.1]octanes. nih.govrsc.org The dual role of the gold catalyst is crucial; it facilitates both the 1,3-acyloxy migration to form an allenic intermediate and the subsequent intramolecular Ferrier reaction. rsc.org

Table 2: Gold-Catalyzed Synthesis of Oxabicyclo[3.2.1]octane Derivatives
Starting MaterialCatalyst SystemProduct TypeKey TransformationReference
Cyclohexane-trans-1,4-diol with alkyne side chainAu(I) catalystOxabicyclo[3.2.1]octane with two oxygenated quaternary chiral centersCyclization/semi-pinacol rearrangement nih.govpkusz.edu.cn
Glycal derived 1,6-enyne with propargylic carboxylatesPPh3AuCl / AgSbF6Enantiomerically pure 8-oxabicyclo[3.2.1]octaneTandem 1,3-acyloxy migration/Ferrier rearrangement nih.govrsc.org

Titanium(IV) Chloride Mediated Annulations and Rearrangements

Titanium(IV) chloride (TiCl4) is a versatile Lewis acid that has been employed in the synthesis of oxabicyclo[3.2.1]octane systems. It can mediate annulation reactions and promote rearrangements to construct the desired bicyclic framework. One notable application involves the reaction of 3-alkoxycyclobutanones with allenylsilanes, activated by TiCl4, to stereoselectively produce 8-oxabicyclo[3.2.1]octan-3-ones. thieme.de This multi-step process provides access to synthetically useful intermediates. thieme.de

In a different approach, TiCl4 facilitates the oxygen-to-carbon transposition of a bridged lactol, formed from an electrophilic alkene derived from methyl vinyl ketone. researchgate.net This novel dehydrative cascade, thought to proceed via titanium enolates, yields an unsaturated carbocyclic seven-membered bridged ether, which is a key component of the oxabicyclo[3.2.1]octane scaffold. researchgate.net

Iodobenzene-Catalyzed 1,2-Olefin Functionalization

Iodobenzene-catalyzed reactions provide a metal-free approach to the synthesis of oxabicyclo[3.2.1]octanes. acs.orgacs.orgnih.gov This methodology involves the 1,2-functionalization of an olefin through a cascade of C-O and C-C bond formations. acs.orgacs.orgnih.gov The reaction utilizes electron-rich aromatic groups and vinylogous esters as independent nucleophiles. acs.orgacs.orgnih.gov This strategy has been successfully applied to the synthesis of oxabicyclo[3.2.1]octanes from commercially available 3-alkoxycyclohexen-2-ones in a three-step process. acs.orgacs.orgnih.govresearchgate.net The reaction is believed to proceed through a hypervalent iodonium (B1229267) intermediate that mediates the cyclization. acs.org

Table 3: Iodobenzene-Catalyzed Synthesis of Oxabicyclo[3.2.1]octanes
Starting MaterialCatalystKey FeaturesProductReference
3-Alkoxycyclohexen-2-one derivativeIodobenzeneCascade C-O/C-C bond formation, metal-freeOxabicyclo[3.2.1]octane acs.orgacs.orgnih.govresearchgate.net

Brønsted Acid/Base Catalyzed Diversified Annulations

Brønsted base-catalyzed annulations represent an effective strategy for constructing the oxabicyclo[3.2.1]octane skeleton. Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanisms of these complex transformations. crimsonpublishers.comresearchgate.net One notable example is the reaction between ethylidene 1,3-indenedione and a vinyl 1,2-diketone. crimsonpublishers.comresearchgate.net

The reaction is initiated by the deprotonation of the ethylidene 1,3-indenedione, which then undergoes a Michael addition to the vinyl 1,2-diketone. crimsonpublishers.com From this adduct, the pathway to the oxabicyclo[3.2.1]octane framework proceeds through an intramolecular oxa-Michael addition, followed by a proton transfer and a final intramolecular aldol (B89426) reaction to furnish the bicyclic product. crimsonpublishers.comresearchgate.net This cascade process efficiently assembles the complex core in a controlled manner. The entire sequence showcases the power of organocatalysis to create multiple stereocenters and ring systems from relatively simple starting materials. acs.org

Table 1: Brønsted Base-Catalyzed Annulation for Oxabicyclo[3.2.1]octane Synthesis

Reactants Catalyst Key Steps Product Core Ref

Cycloaddition Chemistry for Constructing the this compound Framework

Cycloaddition reactions are among the most powerful and versatile tools for the stereoselective synthesis of cyclic compounds, including the this compound system. These methods allow for the rapid construction of the core bicyclic structure with high levels of stereochemical control.

While many cycloadditions build the oxabicyclic ring directly, an alternative and powerful approach involves using a pre-formed oxabicyclo[3.2.1]octene as a dienophile in a [4+2] Diels-Alder reaction. acs.org These constrained bicyclic alkenes have been found to be exceptionally reactive dienophiles, even more so than some commonly used bicyclo[2.2.1]heptene systems. acs.org This enhanced reactivity is attributed to a combination of ring strain and homoconjugation effects. acs.org

The reaction of chiral oxabicyclo[3.2.1]octadiene building blocks with various dienes proceeds with high facial selectivity and in excellent yields, providing access to complex polycyclic systems such as bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane structures. acs.org The stereochemical outcome is highly controlled, making this a valuable method in natural product synthesis. researchgate.net The presence of a carbonyl group proximal to the double bond in the dienophile was found to enhance its reactivity compared to analogues where the carbonyl was more remote or replaced by other functional groups. acs.org

The [4+3] cycloaddition is a powerful method for generating seven-membered rings and has been successfully applied to the synthesis of the 8-oxabicyclo[3.2.1]octane core. nih.govresearchgate.net This reaction typically involves the cycloaddition of a four-atom diene component with a three-atom oxyallyl cation or an equivalent species. The intramolecular variant of this reaction is particularly effective for the stereoselective construction of polycyclic fused-ring systems found in complex natural products. researchgate.net The development of enantioselective formal [4+3] cycloadditions, for instance using a chiral phosphoric acid catalyst, has enabled access to these structures with high levels of enantioselectivity. researchgate.net

The [5+2] cycloaddition between an oxidopyrylium ion and an alkene or alkyne is a cornerstone strategy for the synthesis of the 8-oxabicyclo[3.2.1]octane framework. nih.govnih.gov This reaction is highly valued for its ability to rapidly construct the bicyclic system with a high degree of functionalization and stereocontrol. nih.gov Oxidopyrylium ylides, the key five-atom intermediates, are typically generated in situ from precursors like 6-acetoxy-2H-pyran-3(6H)-ones through base mediation or from silyloxypyrones via thermal activation. researchgate.netnsf.gov

A variety of conditions have been developed to promote this transformation:

Base-Mediated: Triethylamine can be used to catalytically generate oxidopyrylium ylides for cycloadditions with alkenes. nsf.gov

Thermal Activation: Silyloxypyrone precursors can undergo thermal activation with concomitant silyl (B83357) transfer to generate the reactive ylide. nsf.gov

Dual Catalysis: Highly enantioselective intermolecular [5+2] cycloadditions have been achieved using a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea (B124793). nih.gov

Tethering Strategies: Boron-tethered strategies, where the pyrone and dipolarophile are linked via a diethanolamine (B148213) boronate (DABO) complex, have been developed to control reactivity and selectivity. nsf.govbohrium.com

This methodology has proven robust, with both inter- and intramolecular variants providing access to a diverse range of functionalized 8-oxabicyclo[3.2.1]octane derivatives, which are key intermediates in the synthesis of numerous natural products. nih.govacs.orgresearchgate.net

Table 2: Selected Examples of Oxidopyrylium [5+2] Cycloaddition

Ylide Precursor Dipolarophile Catalyst/Conditions Key Feature Ref
6-Acetoxy-2-(trifluoromethyl)-2H-pyran-3(6H)-one Various Alkenes Base-mediated Synthesis of trifluoromethylated analogues researchgate.net
Diethanolamine appended silyloxypyrones Organoboronic acid derivatives Thermal (for pinacol (B44631) boronates) Boron-tethered intramolecular cycloaddition nsf.govbohrium.com
Alkenylpyranones Electron-rich alkenes Chiral aminothiourea / Achiral thiourea Catalytic, enantioselective intermolecular cycloaddition nih.gov

Catalytic asymmetric [3+2] cycloaddition reactions offer another efficient route to enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivatives. rsc.orgresearchgate.net This strategy often involves the reaction of a metal-containing carbonyl ylide, serving as the three-atom component, with a two-atom dipolarophile such as a vinyl ether. researchgate.net

For example, platinum(II) complexes in the presence of a silver salt have been shown to catalyze the reaction of platinum-containing carbonyl ylides, generated from acyclic γ,δ-ynones, with vinyl ethers. researchgate.net This method produces the desired 8-oxabicyclo[3.2.1]octane structures in good yields and with high enantioselectivity (often >90% ee). researchgate.net Similarly, dirhodium(II) carboxylate complexes are effective catalysts for the 1,3-dipolar cycloaddition of cyclic formyl-carbonyl ylides with alkynes, a process that has been successfully applied to the asymmetric synthesis of natural products containing the endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one core. nih.gov These metal-catalyzed approaches are key for constructing the core with multiple stereogenic centers in a single, highly controlled step. uni-regensburg.de

Sustainable and Scalable Synthesis Paradigms

The development of sustainable and scalable methods for synthesizing complex molecules like this compound is a major goal in modern organic chemistry. Several of the aforementioned strategies incorporate principles of green chemistry.

Catalytic methods, by their very nature, are more sustainable than stoichiometric reactions as they reduce waste and increase efficiency. The use of organocatalysis, such as in the Brønsted base-catalyzed annulations, avoids the need for heavy or precious metals. crimsonpublishers.comacs.org Furthermore, the development of highly enantioselective catalytic systems, whether they are based on organocatalysts or transition metals, is a key aspect of sustainable synthesis. nih.govresearchgate.netnih.gov These methods allow for the direct production of the desired enantiomer, avoiding classical resolution steps that are inherently wasteful.

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent another paradigm for sustainable synthesis. rsc.orgcrimsonpublishers.com The Brønsted base-catalyzed annulation and the gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement are excellent examples of such processes. rsc.orgcrimsonpublishers.com These strategies reduce solvent usage, energy consumption, and purification steps, making them more environmentally benign and scalable.

Enzymatic Synthesis as a Green Alternative

The chemoenzymatic approach represents a powerful strategy for producing optically active bicyclic lactones, leveraging the high selectivity of enzymes for key stereochemical steps. nih.govmdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic intermediates, which is a crucial step in obtaining enantiomerically pure products. nih.govmdpi.com This green alternative offers mild reaction conditions and reduces the need for hazardous reagents and solvents. mdpi.commdpi.com

Research has demonstrated the successful application of lipase-catalyzed reactions in the synthesis of various bicyclic lactone systems analogous to this compound. A common strategy involves the kinetic resolution of a racemic alcohol precursor. For instance, the lipase (B570770) from Candida antarctica (CAL-B) has been effectively used to separate enantiomers of 1-(cyclohex-1-en-1-yl)ethanol, a key step that allows for the subsequent synthesis of opposite stereoisomers of δ-halo-γ-lactones with a cyclohexane (B81311) ring. nih.gov Similarly, lipases from Candida rugosa (CRL) have been employed for the enantioselective hydrolysis and acetylation of diols like (±)-9-oxabicyclo[3.3.1]nonane-2,6-diol, enabling the separation of enantiomers. researchgate.net

The choice of enzyme and reaction conditions, such as the solvent and acyl donor, is critical for achieving high enantiomeric excess (ee) and yield. mdpi.com For example, in the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones, enantiomerically enriched esters were derived from lipase-resolved allylic alcohols, leading to the final hydroxylactone products with high enantiopurity (ee = 73%–97%). mdpi.com

EnzymeReaction TypeSubstrate(s)Key Finding/OutcomeReference
Lipase B from Candida antarctica (CAL-B)Kinetic Resolution (Transesterification)Racemic 1-(cyclohex-1-en-1-yl)ethanolSuccessful separation of enantiomers, enabling synthesis of enantiomerically pure (ee ≥ 99%) bicyclic δ-halo-γ-lactones. nih.gov nih.gov
Lipase from Candida rugosa (CRL)Enantioselective Hydrolysis/Acetylation(±)-9-Oxabicyclo[3.3.1]nonane-2,6-diol diacetateEnantioselective hydrolysis to form enantiopure monoacetates and diols. researchgate.net researchgate.net
Lipase B from Candida antarctica (CAL-B)Enantioselective HydrolysisRacemic hydroxy-substituted β-amino estersModerate to good enantiomeric excess (ee ≥ 52%) achieved in t-BuOMe at 60°C. mdpi.com mdpi.com
Porcine Pancreas Lipase (PPL) / Lipase SAM IIAsymmetrization (Transesterification)cis,cis-3,5-dihydroxy-1-(methoxycarbonyl)cyclohexane derivativesPPL led to (S)-monoacetate in high yield; SAM II lipase was more effective for other substrates, yielding (R)-monoacetates. researchgate.net researchgate.net

Continuous Flow Reactor Systems for Industrial Production

For the industrial-scale synthesis of this compound and its analogues, continuous flow reactor systems offer significant advantages over traditional batch processing. chemdistgroup.com Flow chemistry improves process safety, enhances heat and mass transfer, and allows for precise control over reaction parameters such as temperature, pressure, and residence time. chemdistgroup.comresearchgate.net This leads to higher yields, improved product quality, and reduced cycle times. chemdistgroup.com

The production of related bicyclic structures has been successfully translated to continuous flow systems. For example, the industrial synthesis of 3-oxabicyclo[3.2.1]octane-2,4-dione, a closely related dione (B5365651) analogue, utilizes tubular reactors with in-line dehydration catalysts. This method has been shown to reduce energy consumption by 40% compared to batch processes. Another example is the photochemical rearrangement of precursor lactones to form 2-oxabicyclo[2.2.2]oct-5-en-3-one, where a flow system increased the production rate tenfold over batch methods while minimizing reactor fouling.

These systems typically involve pumping reactant streams through a heated and pressurized tube or channel, often packed with a solid-supported catalyst or reagent. chemdistgroup.com The product stream is collected continuously at the reactor outlet. The modular nature of flow reactors also allows for multi-step sequences to be performed in-line, further streamlining the manufacturing process. chemdistgroup.com

ParameterBatch ProcessContinuous Flow ProcessReference
Compound2-Oxabicyclo[2.2.0]hex-5-en-3-one2-Oxabicyclo[2.2.2]oct-5-en-3-one (via rearrangement)
ScalabilityLimited by reactor size and safety concerns (e.g., heat management).Easily scalable by extending operation time or using parallel reactors. chemdistgroup.com Throughput of 144 mg/h achieved. chemdistgroup.com
EfficiencyLower throughput.Tenfold increase in production rate compared to batch method.
ReproducibilityCan be variable due to mixing and heat transfer issues.Enhanced reproducibility due to precise process control.
Byproducts/FoulingProne to reactor fouling.Minimized reactor fouling.
Energy ConsumptionHigher energy usage for heating/cooling large volumes.Up to 40% reduction in energy consumption reported for related industrial processes.

Solvent-Free Ball Milling Conditions for Oxonium-Ene Reactions

Mechanochemistry, particularly solvent-free ball milling, has emerged as a sustainable and highly efficient method for organic synthesis. rsc.orgresearchgate.net This technique uses mechanical force to induce chemical reactions between solid reactants, often in the absence of any solvent, which aligns with the principles of green chemistry by minimizing waste. rsc.orgmagtech.com.cn For the synthesis of the oxabicyclo[3.2.1]octene skeleton, a direct precursor to the saturated lactone, the oxonium-ene reaction catalyzed under ball milling conditions is a particularly effective strategy. researchgate.net

A study has detailed the synthesis of various oxabicyclo[3.2.1]octene derivatives through a sulfamic acid-catalyzed oxonium-ene reaction between (−)-terpinen-4-ol and a series of aldehydes or epoxides under solvent-free ball milling. researchgate.net This method offers significant advantages, including the use of a mild and recyclable catalyst, excellent selectivity, and high isolated yields of the products. researchgate.net

The optimization of reaction conditions is crucial. A comparative study of various catalysts revealed that sulfamic acid was the most efficient, providing the highest yield (90%) in a relatively short reaction time (45 minutes). researchgate.net In contrast, other catalysts like p-TSA·H₂O, BF₃·Et₂O, and InCl₃ gave only moderate yields under the same conditions. researchgate.net The mechanochemical approach not only avoids bulk solvents but can also lead to unique reactivity and product profiles that are not achievable in solution-based chemistry. rsc.org

Catalyst (20 mol%)Reaction Time (min)Yield (%)Reference
Sulfamic acid4590 researchgate.net
Indium(III) triflate4580 researchgate.net
p-TSA·H₂O4535 researchgate.net
BF₃·Et₂O4521 researchgate.net
InCl₃4538 researchgate.net
K10 Clay4525 researchgate.net
Glacial Acetic Acid45Trace researchgate.net

Table: Comparison of catalysts for the oxonium-ene reaction of (−)-terpinen-4-ol and propionaldehyde (B47417) under solvent-free ball milling conditions to produce (1R,5R,7S)-7-ethyl-5-isopropyl-2-methyl-6-oxabicyclo[3.2.1]oct-2-ene. researchgate.net

Mechanistic Investigations and Chemical Transformations of 3 Oxabicyclo 3.2.1 Octan 2 One

Ring-Opening Reactions and Derivatization Pathways of the Lactone Moiety

The lactone ring is the most reactive site for nucleophilic attack, leading to a range of ring-opened products. These reactions are fundamental to the synthetic utility of the 3-oxabicyclo[3.2.1]octan-2-one core.

The lactone can undergo hydrolysis, typically catalyzed by acid or base, to yield a substituted cyclohexane (B81311) carboxylic acid. For instance, the related compound 3-Oxabicyclo[3.2.1]octane-2,4-dione, also known as camphoric anhydride (B1165640), can be hydrolyzed back to its parent camphoric acid in the presence of water and a catalyst. This type of reaction cleaves the ester bond of the lactone, incorporating a molecule of water to form a carboxylic acid and a hydroxyl group on the cyclohexane ring. A related transformation involves the opening of (1R,5R)-7-oxabicyclo[3.2.1]oct-2-en-6-one with sodium bicarbonate in methanol (B129727) to produce methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate. google.com

The 3-oxabicyclo[3.2.1]octane framework can be modified through nucleophilic substitution reactions. These reactions can lead to ring-opening and the incorporation of various nucleophiles. For example, nucleoside analogues featuring an oxabicyclo[3.2.1]octane ring have been synthesized via nucleophilic substitution. nih.gov In a different context, the addition of aryllithium reagents to an 8-oxabicyclo[3.2.1]octan-3-one derivative resulted in the formation of tertiary alcohols, demonstrating a nucleophilic attack at the carbonyl carbon. researchgate.net

A specific example is the base-catalyzed methanolysis and rearrangement of (±)-6,7-exo,exo-(isopropylidenedioxy)-4-exo-iodo-2-oxabicyclo[3.2.1]octan-3-one (a related bicyclo[3.2.1] system) to yield a bicyclo[2.2.1]heptane carboxylate. acs.org This highlights how nucleophilic attack can trigger skeletal rearrangements in addition to simple substitution or ring-opening.

Table 1: Examples of Nucleophilic Reactions on Oxabicyclo[3.2.1]octane Systems

Starting MaterialReagent(s)Product TypeReference
3-Oxabicyclo[3.2.1]octane-2,4-dioneWater, Acid/Base CatalystCarboxylic Acid (Camphoric Acid)
(1R,5R)-7-Oxabicyclo[3.2.1]oct-2-en-6-oneNaHCO₃, MethanolHydroxy-cyclohexenecarboxylate google.com
2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneAryllithium ReagentsTertiary Alcohols researchgate.net
(±)-6,7-exo,exo-(isopropylidenedioxy)-4-exo-iodo-2-oxabicyclo[3.2.1]octan-3-oneBase, MethanolRearranged Bicyclo[2.2.1]heptane Carboxylate acs.org

The reduction of the lactone in this compound and its derivatives can be achieved with high regio- and stereoselectivity using various reducing agents. The carbonyl group of the lactone is the primary site of reduction.

Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce the lactone to the corresponding diol. For instance, the reduction of 3-Oxabicyclo[3.2.1]octane-2,4-dione with lithium aluminum hydride yields reduced camphoric acid derivatives.

The stereochemical outcome of the reduction is often influenced by the steric environment of the bicyclic system. For example, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one with NaBH₄ exclusively produced the corresponding 2-endo-ol, demonstrating high stereoselectivity due to the steric hindrance of the exo face. researchgate.netscispace.com Similarly, stereoselective reduction methods have been developed for 6-azabicyclo[3.2.1]octan-3-ones, yielding specific 3α- and 3β-alcohols. rsc.org

Intramolecular Rearrangements and Photochemical Transformations

The rigid, strained structure of the 3-oxabicyclo[3.2.1]octane skeleton makes it a candidate for various rearrangement reactions, which can be initiated by light or acid catalysis.

Photochemical irradiation provides the energy to induce significant skeletal reorganizations. Specifically, 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, upon irradiation with a high-pressure mercury lamp, rearrange to form 2-alkyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-diones. oup.com This transformation proceeds through a ketene (B1206846) intermediate, which can be detected at low temperatures, and results in the formation of a more complex tricyclic system. oup.com The reaction occurs in solvents like benzene (B151609) or methanol, yielding the tricyclic product in moderate yields (e.g., 49-57%). oup.com This type of photorearrangement represents a powerful method for constructing intricate polycyclic frameworks from bicyclic precursors. acs.orgacs.orgresearchgate.net

Table 2: Photorearrangement of 8-Oxabicyclo[3.2.1]octadienone Derivatives

Starting MaterialConditionsProductYieldReference
5-Alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one (1a)400-W Hg lamp, Benzene2-Alkyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-dione (2a)57% oup.com
5-Alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one (1a)400-W Hg lamp, Methanol2-Alkyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-dione (2a)49% oup.com
5-Vinyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one (1b)400-W Hg lamp, Methanol2-Vinyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-dione (2b)55% oup.com

Acid catalysis can promote skeletal rearrangements by generating carbocationic intermediates that reorganize to more stable structures. For example, tropone (B1200060) endoperoxides have been shown to rearrange under acidic conditions to form 8-oxabicyclo[3.2.1]octane derivatives. kyushu-u.ac.jp This particular rearrangement was observed during epoxidation with m-CPBA, where the acidic nature of the peroxy acid likely facilitates the cleavage of an O-O bond, followed by cyclization to the thermodynamically favored oxabicyclo[3.2.1]octane system. kyushu-u.ac.jp

Furthermore, semi-pinacol rearrangements of 2,3-epoxy silyl (B83357) ethers derived from related bicyclic systems provide a diastereoselective route to bicyclo[3.2.1]octan-2-ones and -3-ones. researchgate.net Gold-catalysed cascade reactions involving cyclization and semi-pinacol rearrangements have also been developed to synthesize complex oxabicyclo[3.2.1]octane systems with high diastereoselectivity. nih.gov In some cases, the presence of a neighboring carboxylic acid group can influence the course of rearrangements, such as in the Beckmann rearrangement of 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids, where the anti-oxime gives a mixture of a lactam and a lactone resulting from recyclization. core.ac.uk

Strain-Induced Reactivity and Homoconjugation Effects

The reactivity of the this compound skeleton and its derivatives is significantly influenced by inherent structural features, namely ring strain and electronic effects such as homoconjugation. The fused bicyclic system possesses considerable strain energy, estimated to be around 25–30 kcal/mol, which substantially enhances its participation in reactions like pericyclic processes compared to simpler, unstrained monocyclic analogues. This inherent strain facilitates reactions that lead to a more stable, less strained product.

This enhanced reactivity is particularly evident in derivatives like oxabicyclo[3.2.1]octadienes, which are highly reactive dienophiles in Diels-Alder reactions. acs.orgacs.org Their reactivity surpasses that of well-known dienophiles like bicyclo[2.2.1]heptene systems, a phenomenon attributed to both the strain of the bridged alkene and homoconjugation effects. acs.orgacs.org

Homoconjugation refers to the orbital overlap between non-conjugated functional groups, mediated through space or through bonds. In the context of oxabicyclo[3.2.1]octane systems, the carbonyl group can exert a significant electronic influence on remote parts of the molecule, such as a C=C double bond. scispace.comresearchgate.net This through-bond interaction allows the carbonyl group to act either as an electron-releasing or an electron-withdrawing group, depending on the electronic demands of the specific reaction. scispace.comresearchgate.net For instance, in the electrophilic addition of benzeneselenyl chloride to 8-oxabicyclo[3.2.1]oct-6-en-2-one, the regioselectivity is explained by the homoconjugated carbonyl group acting as an electron-releasing substituent, which stabilizes the transition state. scispace.com This dual electronic nature makes the bicyclic system a versatile substrate in a variety of chemical transformations. scispace.comresearchgate.net

Table 1: Comparison of Dienophile Reactivity
DienophileRelative Reaction RateReference
8-Oxabicyclo[3.2.1]oct-3-al1.00
Norbornene0.32
Maleic anhydride0.18

Chemo- and Stereoselectivity in Reactions Involving the Bicyclic Structure

The rigid, conformationally restricted framework of the this compound system imposes a high degree of stereochemical control on its reactions. The distinct concave (endo) and convex (exo) faces of the molecule lead to highly selective transformations, as reagents preferentially approach from the less sterically hindered face.

This principle is clearly demonstrated in electrophilic additions to unsaturated derivatives. For example, the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one in CH₂Cl₂ at low temperatures is highly stereoselective, yielding the exo adduct. scispace.com This selectivity is attributed to the steric hindrance presented by the bicyclic structure, which shields the endo face. scispace.com Similarly, the addition of benzeneselenyl chloride to the same enone shows high exo face selectivity. scispace.com

Further complexity and selectivity are observed in intramolecular reactions. The generation of α-hydroxyalkylidene carbenes from precursors attached to the 8-oxabicyclo[3.2.1]oct-6-ene ring system reveals a competition between several reaction pathways, with the outcome being highly dependent on the substitution pattern of the bicyclic frame. rsc.orgresearchgate.net Key competing pathways include:

1,5 C-H Insertion: The carbene inserts into a C-H bond on the ring, forming a new five-membered ring.

1,5 O-R Insertion: The carbene interacts with a hydroxyl (R=H) or silyl ether (R=TMS) group to form spirocyclic dihydrofurans. rsc.orgresearchgate.net

Fragmentation: Cleavage of a C-C bond leads to a ketone. rsc.orgresearchgate.net

The chemoselectivity between these pathways is remarkable. For 2-benzyloxy-substituted systems, 1,5 C-H insertion is completely selective for the methine C-H bond adjacent to the benzylic oxygen over a methylene (B1212753) C-H bond. rsc.org Moreover, the stereoselectivity of these reactions can be controlled and even reversed. In the 1,5 C-H insertion on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene systems, the diastereoselectivity is reversed when a C-3 tertiary alcohol is protected as a trimethylsilyl (B98337) (TMS) ether. rsc.orgresearchgate.net This highlights the profound influence of substituents on directing the stereochemical and chemical outcome of reactions on this rigid scaffold.

Table 2: Examples of Chemo- and Stereoselective Reactions on the Oxabicyclo[3.2.1]octane Ring System
Reactant SystemReactionMajor Product(s)Observed SelectivityReference
8-Oxabicyclo[3.2.1]oct-6-en-2-oneElectrophilic Brominationexo,exo-dibromo adductHigh stereoselectivity scispace.com
8-Oxabicyclo[3.2.1]oct-6-en-2-oneAddition of PhSeClexo-adductHigh stereo- and regioselectivity scispace.comresearchgate.net
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-oneReduction with NaBH₄3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olExclusive formation of the endo-ol researchgate.net
Alkylidene carbene on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene (with C-3 TMS ether)Thermolysis (1,5 C-H insertion)Cyclopentenol diastereomersDiastereotopic group selective; selectivity is reversed compared to the free alcohol rsc.orgresearchgate.net
Alkylidene carbene on 2-benzyloxy-8-oxabicyclo[3.2.1]oct-6-eneThermolysisMixture of 1,5 C-H insertion, 1,5 O-Si insertion, and fragmentation productsChemoselective (C-H insertion favors position adjacent to OBn) rsc.org

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
8-Oxabicyclo[3.2.1]oct-6-en-2-one
Bicyclo[2.2.1]heptene
Benzeneselenyl chloride
8-Oxabicyclo[3.2.1]oct-3-al
Norbornene
Maleic anhydride
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol
Trimethylsilyl (TMS) ether

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the bicyclic framework of 3-oxabicyclo[3.2.1]octan-2-one.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule. nptel.ac.in For derivatives of this compound, the chemical shifts (δ) in both ¹H and ¹³C NMR spectra are indicative of the electronic environment and connectivity of the atoms within the bicyclic system. For instance, in derivatives of 8-oxabicyclo[3.2.1]octan-3-one, the protons on the bicyclic skeleton exhibit characteristic chemical shifts. The bridgehead proton H1 typically appears as a doublet, while the H5 proton often presents as a multiplet. nih.gov The methylene (B1212753) protons at the C4 position (H4α and H4β) are diastereotopic and thus show distinct signals, often as a doublet and a double doublet, respectively. nih.gov

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactone functionality appearing at a characteristic downfield shift. For example, in 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, the ketone and lactone/ester carbonyl carbons resonate at distinct chemical shifts, around δ 195 and δ 172-175, respectively. scielo.br The carbon atoms of the bicyclic framework also show characteristic signals that aid in the structural confirmation. umich.eduresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons on the 3-Oxabicyclo[3.2.1]octane Skeleton of a Derivative.

ProtonChemical Shift (δ)Multiplicity
H₁4.97-5.01d
H₅4.65-4.68m
H₄β2.98-3.09dd
H₄α2.08-2.18d

Data sourced from studies on 2-carbomethoxy-3-(4-heteroaryl)-8-oxa-[3.2.1]octene systems. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of bicyclic compounds like this compound and its analogs. nptel.ac.inacs.org These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.eduscribd.com For the 3-oxabicyclo[3.2.1]octane skeleton, COSY spectra would show correlations between adjacent protons, helping to trace the connectivity within the six- and five-membered rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduscribd.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (typically 2-4 bonds) couplings between protons and carbons. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For example, HMBC correlations can link protons on the bicyclic frame to the carbonyl carbon of the lactone. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. huji.ac.il NOESY is instrumental in determining the relative stereochemistry of the molecule. For instance, NOESY correlations can establish the spatial relationship between substituents and the protons on the bicyclic framework, helping to define their endo or exo orientation. nih.gov

The combined application of these 2D NMR methods allows for a comprehensive and detailed structural elucidation of this compound derivatives, confirming both their constitution and relative stereochemistry. researchgate.net

Table 2: Application of 2D NMR Techniques in the Structural Elucidation of 3-Oxabicyclo[3.2.1]octane Derivatives.

2D NMR TechniqueInformation Gained
COSYIdentifies proton-proton (¹H-¹H) spin-spin coupling networks.
HSQC/HMQCCorrelates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
HMBCShows long-range correlations between protons and carbons (¹H-¹³C multiple-bond correlations).
NOESYReveals through-space proximity of protons, aiding in stereochemical assignments.

X-ray Crystallography for Definitive Solid-State Structure Determination

For example, in a study of a derivative, 7-trichloromethyl-6-oxabicyclo[3.2.1]octane, X-ray crystallography confirmed the structural assignment that was initially based on spectroscopic and mechanistic evidence. psu.edu Similarly, the structure of (1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (camphoric anhydride) was determined by X-ray diffraction, revealing the conformation of the bicyclic system. psu.edu The crystallographic data for such compounds typically include the space group and unit cell dimensions. psu.edupsu.edu The availability of crystallographic data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) allows for widespread access to these definitive structures. umich.eduacs.org

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules like many derivatives of this compound, determining the absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopic techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are powerful tools for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. ull.es The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration of a chiral compound can often be determined by comparing its experimental ECD spectrum with that of a known compound or with a spectrum predicted by quantum chemical calculations. researchgate.netnih.gova-z.lu

The sign of the Cotton effects in the ECD spectrum can be related to the spatial arrangement of chromophores within the molecule. ull.es For derivatives of 3-oxabicyclo[3.2.1]octane, the lactone chromophore and any other chromophoric substituents will contribute to the ECD spectrum. Changes in the geometry of the ring system and the chromophore can significantly affect the CD spectra. psu.edu In cases where X-ray crystallography is not feasible, ECD provides a reliable alternative for assigning the absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD but operates in the infrared region of the electromagnetic spectrum. bruker.com VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. jascoinc.com Every chiral molecule has a unique VCD spectrum, which can be considered a "chiral fingerprint."

VCD has emerged as a powerful method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. bruker.com The experimental VCD spectrum is typically compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. jascoinc.comscm.com VCD can be a more reliable and sensitive technique than ECD for the stereochemical investigation of some bicyclic systems. researchgate.net

Mass Spectrometry and Infrared (IR) Spectroscopy in Compound Characterization

Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic compounds, including this compound. Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details inferred from fragmentation patterns. Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Mass Spectrometry (MS)

In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak ([M]⁺) reveals the molecular weight of the compound. For this compound, with a molecular formula of C₇H₁₀O₂, the exact mass is 126.068 g/mol . nih.govspectrabase.com The molecular ion peak would therefore appear at m/z 126.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonSignificance
126[C₇H₁₀O₂]⁺Molecular Ion ([M]⁺)
98[M - CO]⁺Loss of carbon monoxide
82[M - COO]⁺Loss of carbon dioxide (from rearrangement)
69[C₅H₉]⁺Further fragmentation of the bicyclic ring

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the lactone (cyclic ester). The absorption frequency for a saturated ester carbonyl typically appears in the range of 1750-1735 cm⁻¹. vscht.cz However, ring strain in cyclic compounds can shift this absorption to a higher wavenumber. For instance, similar bicyclic lactones have shown strong C=O absorption bands at wavenumbers as high as 1781 cm⁻¹. scielo.br

Other significant absorptions include the C-H stretching of the aliphatic ring structure, which are expected just below 3000 cm⁻¹, and the C-O stretching vibrations of the ester group, typically found in the 1300-1000 cm⁻¹ region. vscht.czdoi.org Vibrational spectra for a series of bicyclo[3.2.1]octanes have been assigned using computational methods, providing a basis for interpreting the complex fingerprint region of these molecules. doi.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)~2850-2990Medium-Strong
C=O Stretch (Lactone)~1730-1780Strong
C-O Stretch (Ester)~1000-1300Strong

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have proven instrumental in unraveling the detailed mechanisms of reactions involving the 3-oxabicyclo[3.2.1]octane system. These computational methods allow for the exploration of reaction pathways, the identification of transient intermediates, and the quantification of activation energies, providing a molecular-level understanding of chemical transformations.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reactivity and selectivity of organic reactions. mdpi.comd-nb.info In the context of the 3-oxabicyclo[3.2.1]octane system, DFT calculations have been employed to elucidate the origins of stereoselectivity in various transformations. For instance, in organocatalytic domino reactions leading to bicyclo[3.2.1]octane derivatives, DFT has been used to model the transition states and reveal the non-covalent interactions, such as hydrogen bonding, that govern the stereochemical outcome. acs.org

Recent studies have utilized DFT to investigate the Brønsted-base-catalyzed annulation of ethylidene 1,3-indenedione and vinyl 1,2-diketone, which can lead to the formation of oxabicyclo[3.2.1]octane structures among other products. researchgate.net By calculating the Gibbs free energies and activation energies for different reaction pathways, researchers can predict the most favorable routes and understand the factors controlling product distribution. researchgate.net These calculations often involve functionals like M06-2X with basis sets such as 6-311++G(d,p) to accurately capture the energetics of the system in both gas and solution phases. researchgate.net

The application of DFT extends to understanding rearrangement reactions. For example, the Wagner-Meerwein rearrangements of longipinane derivatives to form new hydrocarbon skeletons have been studied using ab initio level molecular modeling to elucidate the reaction mechanisms, including C-C bond migrations and hydride shifts. acs.org

Table 1: Representative Activation Energies from DFT Calculations for a Brønsted-Base-Catalyzed Annulation Reaction researchgate.net

Transition StateActivation Energy (gas, kcal/mol)Activation Energy (solvent, kcal/mol)
ts-i128.19.0
ts-i236.17.6
ts-i3426.726.5
ts-i4515.315.0
ts-i21126.023.4
ts-i121320.414.8

This table presents a selection of calculated activation energies for various steps in a complex reaction sequence, illustrating the utility of DFT in dissecting reaction mechanisms.

Molecular orbital (MO) analysis provides a complementary perspective to DFT by examining the electronic structure of molecules and how it influences their reactivity. The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of particular importance. d-nb.info The energies and spatial distributions of these orbitals can predict the sites of nucleophilic and electrophilic attack.

In the context of bicyclo[3.2.1]octane systems, MO analysis helps to rationalize the outcomes of cycloaddition reactions and other pericyclic processes. While specific MO analyses for 3-oxabicyclo[3.2.1]octan-2-one are not extensively detailed in the provided search results, the principles are broadly applicable. For instance, understanding the electronic properties of the carbonyl group and the ether linkage within the bicyclic framework is crucial for predicting its behavior in various chemical environments.

Conformational Analysis and Stereochemical Predictions within the Oxabicyclo[3.2.1]octane System

The rigid, bicyclic structure of the oxabicyclo[3.2.1]octane system gives rise to distinct conformational preferences that have a profound impact on its reactivity and stereochemistry. Computational methods are invaluable for exploring the potential energy surface of these molecules and identifying the most stable conformers.

Studies on derivatives of 8-oxabicyclo[3.2.1]octan-3-one have utilized methods like AM1, HF/6-31G, and DFT/B3LYP/6-31G to perform geometry optimizations and conformational analyses. researchgate.net These calculations have shown that the pyran ring in these systems often adopts a chair conformation. researchgate.net However, in some cases, NMR data may suggest the presence of a boat conformer, even if calculations predict the chair conformer to be lower in energy. researchgate.net This highlights the importance of combining computational and experimental data for a complete understanding of the system's conformational behavior.

Furthermore, computational studies have been instrumental in understanding the stereochemical outcomes of reactions. For example, in the generation of fumagillin (B1674178) analogues with a 6-oxabicyclo[3.2.1]octane scaffold, stereochemical and computational studies suggested that the unique bicyclic system arises from a twist-boat conformer that facilitates intramolecular ether formation. oup.com

Polymer Science and Advanced Materials Applications of 3 Oxabicyclo 3.2.1 Octan 2 One

Ring-Opening Polymerization (ROP) of 3-Oxabicyclo[3.2.1]octan-2-one and its Dimethylated Analogues

Ring-opening polymerization (ROP) is a primary method for synthesizing aliphatic polyesters from cyclic monomers like lactones. uliege.be This process allows for the creation of high molecular weight polymers under mild conditions. uliege.be The bicyclic structure of this compound and its analogues, such as (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one, makes them particularly suitable for ROP. x-mol.com The polymerization of these monomers often results in polymers with monocyclic rings integrated into the polymer backbone. researchgate.net

The ROP of bicyclic lactones derived from natural sources like norcamphor (B56629) has been shown to yield high molecular weight polyesters. acs.org For instance, the polymerization of (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one (D-CamL) and its racemic mixture produces aliphatic polyesters with notable material properties. x-mol.com These polyesters exhibit high yield stress, a high Young's modulus, and high melting temperatures, positioning them as high-performance materials. x-mol.com The synthesis often employs metal-based or organic catalysts to control the polymerization process. x-mol.com

Table 1: Mechanical and Thermal Properties of Poly(CamL)

Property Value Range
Yield Stress 24–39 MPa
Young's Modulus 1.36–2.00 GPa
Fracture Strain 6%–218%
Melting Temperature 161°C–225°C

Data sourced from a study on polyesters produced from the ROP of (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one (D-CamL) and its racemic mixture. x-mol.com

Stereochemistry, specifically the tacticity or the spatial arrangement of repeating units, plays a crucial role in determining the physical and mechanical properties of polymers. numberanalytics.comwikipedia.org The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents). numberanalytics.comwikipedia.org Isotactic and syndiotactic polymers tend to be more crystalline and have higher melting points compared to their amorphous atactic counterparts. numberanalytics.comwikipedia.org

In the case of polyesters derived from this compound analogues, such as poly(CamL), it has been observed that the polymer exhibits intrinsic crystallinity regardless of its tacticity. x-mol.com This is a significant finding, as it allows for the production of crystalline polyesters with desirable properties without the strict need for stereocontrol during polymerization. x-mol.com However, the stereochemistry of the alicyclic structures within the polymer backbone, which can be influenced by polymerization conditions, does have a significant effect on polymer properties. researchgate.netresearchgate.net For example, stereoregular polyesters, both cis and trans isomers, generally show higher crystallinity and melting temperatures than their stereoirregular counterparts. researchgate.net

A significant advantage of polyesters derived from monomers like this compound is their potential for chemical recycling. acs.org This aligns with the growing need for a circular economy to address plastic waste. x-mol.com The hybridization of ring structures in monomers can lead to polymers that exhibit both high polymerizability and high depolymerizability, properties that are often in conflict. researchgate.netresearchgate.net

For instance, polyesters derived from norcamphor can be completely depolymerized back to the original monomer under thermolysis conditions. acs.org Similarly, poly(CamL) can be chemically recycled back to the monomer in high yield, and the repolymerized material retains its virgin quality. x-mol.com This demonstrates a closed-loop life cycle for these materials, enhancing their sustainability. researchgate.net

This compound as a Building Block in Novel Polymer Architectures

Beyond its direct polymerization, this compound and its derivatives serve as valuable building blocks for creating more complex polymer architectures with tailored properties.

Polyimides are a class of high-performance polymers known for their excellent thermal stability. nih.gov Incorporating alicyclic structures, such as those derived from this compound, into the polyimide backbone is a strategy to tune their properties. nih.gov For instance, a derivative, (-)-[1S,5R,6S*]-3-oxabicyclo[3.2.1]octane-2,4-dione-6-spiro-3-(tetrahydrofuran-2,5-dione), is used as a dianhydride monomer in the synthesis of polyimides. google.com The introduction of such non-coplanar, spiro structures can disrupt the dense packing of polymer chains, which can improve the transparency and processability of the resulting polyimide films while maintaining high thermal performance. nih.gov These modified polyimides can achieve a high glass transition temperature (Tg) ranging from 250 to 500°C and high light transmittance. google.com

The unique structure of this compound and its derivatives makes them useful as intermediates in the synthesis of specialty chemicals and functional materials. The bicyclic system can undergo various chemical transformations, including ring-opening reactions, to produce highly functionalized molecules. nih.govacs.org These molecules can then be used as building blocks in a variety of applications. For example, polymers derived from bicyclic lactones can be used as protective coatings. nasa.gov

Future Research Directions and Emerging Opportunities

Innovations in Asymmetric Synthesis of 3-Oxabicyclo[3.2.1]octan-2-one Derivatives

The synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octane derivatives is of paramount importance as this chiral scaffold is central to numerous natural products and biologically active compounds. nih.gov Future innovations are focused on developing more efficient and highly selective catalytic systems to access these complex molecules.

Recent progress has moved beyond classical methods, which often required tedious chiral substrate synthesis or the use of non-atom-economical auxiliaries. nih.govrsc.org Gold-catalyzed reactions, for instance, have emerged as a powerful tool. One efficient method involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes, which produces enantiomerically pure 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. nih.govrsc.org Another gold-catalyzed domino process, featuring a sequence of cyclization and semi-pinacol rearrangements, allows for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system with two oxygenated quaternary chiral centers. nih.gov

Dual-catalyst systems are also a promising frontier. A combination of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with alkenes. nih.gov This approach provides general access to a wide range of 8-oxabicyclo[3.2.1]octane derivatives from simple starting materials. nih.gov Similarly, platinum-catalyzed [3+2] cycloadditions of platinum-containing carbonyl ylides with vinyl ethers have been developed, yielding derivatives in good yields and with high enantiomeric excesses (over 90% ee). elsevierpure.com

Other innovative strategies include leveraging meso-epoxides for desymmetrization, a method that has proven effective for related heterobicyclic structures and holds potential for this scaffold. nih.govacs.org The development of novel oxidative cyclo-etherifications has also enabled the concise synthesis of both enantiomers of unsaturated derivatives like 8-oxabicyclo[3.2.1]oct-3-en-2-one. acs.org

Table 1: Recent Catalytic Systems in Asymmetric Synthesis of Oxabicyclo[3.2.1]octane Scaffolds
Catalytic SystemReaction TypeKey FeaturesReference
Gold(I) CatalystDomino Cyclization/Semi-pinacol RearrangementForms two oxygenated quaternary chiral centers diastereoselectively. nih.gov
Gold(I) Catalyst (PPh₃AuCl/AgSbF₆)Tandem 1,3-Acyloxy Migration/Ferrier RearrangementProvides enantiomerically pure products from glycal derivatives with complete diastereoselectivity. nih.govrsc.org
Dual Catalyst (Chiral Aminothiourea/Achiral Thiourea)Intermolecular [5+2] CycloadditionHighly enantioselective, general access from simple precursors. nih.gov
Platinum Catalyst (PtCl₂-Walphos/AgSbF₆)[3+2] CycloadditionGenerates carbonyl ylides for cycloaddition with vinyl ethers, achieving >90% ee. elsevierpure.com
Rhodium(II)/Chiral Lewis Acid1,3-Dipolar CycloadditionHigh diastereo- and enantioselectivity (up to >99:1 dr, 99% ee) for optically active derivatives. rsc.org

Unexplored Reaction Pathways and Novel Catalytic Systems

Beyond established synthetic routes, the discovery of novel reaction pathways and catalytic systems is crucial for expanding the chemical space of this compound derivatives. A key area of future research lies in uncovering and controlling complex cascade reactions that can build molecular complexity in a single step.

One such discovery was an unexpected 2-oxonia- researchgate.netresearchgate.netsigmatropic rearrangement/aldol (B89426) pathway identified during a planned Prins-pinacol cascade for assembling the 8-oxabicyclo[3.2.1]octane unit. nih.gov While this alternative pathway initially undermined the planned synthesis, its identification opens up new avenues for synthetic design that harness such rearrangements. nih.gov Similarly, Lewis acid-promoted rearrangements of ene adducts, such as those catalyzed by aluminum chloride (AlCl₃), represent another pathway to the oxabicyclo[3.2.1]octane skeleton. rsc.org

The development of novel catalytic systems continues to push boundaries. Gold catalysis, for example, has been shown to have a dual role, facilitating both 1,3-acyloxy migration and intramolecular Ferrier rearrangement in a single tandem sequence. rsc.org The use of dual-catalyst systems, as seen in enantioselective [5+2] cycloadditions, enables reactions that are difficult to achieve with a single catalyst. nih.gov Looking ahead, the integration of different catalytic modes, such as merging nucleophilic phosphine (B1218219) catalysis with photocatalysis, could unlock unprecedented transformations for oxabicyclic systems, as has been demonstrated for related scaffolds. rsc.org

Future opportunities also lie in exploring unconventional cycloadditions. While [5+2] and [3+2] cycloadditions are becoming more established, other modes remain less explored. nih.govnih.gov The use of the Burgess reagent to achieve mild, dehydrative cyclization of δ-diols to form an oxabicyclo[3.2.1]octan-3-ol scaffold is a recent example of a novel cyclization strategy. acs.org Further research into click chemistry concepts, which prioritize reaction efficiency and orthogonality, could lead to the development of robust and modular methods for constructing and functionalizing the oxabicyclic core. nih.govacs.org

Design of Next-Generation Bio-Based Polymers and Sustainable Materials with Oxabicyclic Cores

The rigid, chiral structure of this compound derivatives makes them excellent candidates for the development of advanced bio-based polymers. These monomers can impart unique thermal and mechanical properties to polyesters and polyamides, offering sustainable alternatives to conventional petrochemical plastics. x-mol.comstanford.edu

A significant breakthrough is the creation of a high-performance polyester (B1180765), poly(CamL), through the ring-opening polymerization (ROP) of (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one (D-CamL), a monomer derived from the terpenoid camphor. x-mol.comnih.gov This novel polyester exhibits properties superior to the widely used bio-based polymer, poly(lactic acid) (PLA). x-mol.com Notably, poly(CamL) possesses intrinsic crystallinity regardless of its tacticity, resulting in high tensile strength and high melting temperatures. x-mol.comnih.gov Furthermore, it can be chemically recycled back to its monomer in high yield, enabling a circular material lifecycle. x-mol.com

The versatility of the oxabicyclic core extends to other polymer types. The related monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one, which can be synthesized from lignocellulose and CO₂, is used to create a nonaromatic polyamide (PITC). stanford.edursc.org This material displays one of the highest glass transition temperatures (Tg) reported for a lignocellulose-derived polyamide and can also be chemically recycled. stanford.edu

Future research will likely focus on expanding the library of polymerizable oxabicyclic monomers to fine-tune material properties for specific applications. By modifying the substituents on the bicyclic ring, researchers can control polymer characteristics such as crystallinity, thermal stability, and mechanical strength. The development of efficient, green catalytic systems for the ROP of these strained lactones and lactams is another key objective to ensure the economic viability and sustainability of these next-generation materials. x-mol.com

Table 2: Comparison of Properties of Poly(CamL) and Poly(lactic acid) (PLA)
PropertyPoly(CamL)Poly(lactic acid) (PLA)Reference
Monomer SourceBio-derived (Camphor)Bio-derived (Corn Starch, Sugarcane) x-mol.com
Yield Stress (MPa)24–39Brittle x-mol.comnih.gov
Young's Modulus (GPa)1.36–2.00~3.5 x-mol.comnih.gov
Fracture Strain (%)6–218Low x-mol.comnih.gov
Melting Temperature (°C)161–225~150-160 x-mol.comnih.gov
Chemical RecyclabilityYes, high yield to monomerYes x-mol.com

Advanced Integrated Computational-Experimental Methodologies in Oxabicyclic Chemistry

The synergy between computational modeling and experimental work is accelerating progress in understanding and manipulating oxabicyclic systems. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating reaction mechanisms, predicting selectivity, and rationalizing experimental outcomes. nih.govresearchgate.net

In the synthesis of 1-(trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives via a [5+2] cycloaddition, DFT calculations were used to analyze the reactivity and selectivity of the key oxidopyrylium intermediate. researchgate.net This integrated approach allows researchers to understand the electronic and steric factors that govern the reaction pathway, facilitating the optimization of reaction conditions. Similarly, computational evidence was crucial in analyzing the source of enantioselectivity in the dual-catalyst [5+2] cycloaddition system, providing insights into the non-covalent interactions within the transition state. nih.gov Theoretical calculations have also been used to provide evidence for an asynchronous concerted transition state in boron-tethered oxidopyrylium-based cycloadditions. bohrium.com

Beyond reaction mechanisms, computational studies are vital for developing a mechanistic working model for complex catalytic cycles. For instance, in rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes, kinetic and competition experiments are coupled with computational analysis to build a comprehensive model of the catalytic cycle, including key steps like oxidative insertion and nucleophilic attack. nih.gov

Future opportunities in this area involve the use of more advanced computational techniques, including machine learning and artificial intelligence, to predict reaction outcomes and design novel catalysts. By training algorithms on existing experimental and computational data, it may become possible to identify promising new reaction pathways and catalyst structures before they are tested in the lab. This "in silico" screening can significantly reduce the time and resources required for discovery, leading to a more rapid development of synthetic methods and novel materials based on the this compound core.

Q & A

Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.1]octan-2-one, and how can experimental parameters be optimized?

The synthesis of bicyclic ketones like this compound often relies on acid-catalyzed cyclization or ring-expansion strategies. A validated method involves treating bicyclo[3.2.1]octan-2-one with isopropenyl acetate and p-toluenesulfonic acid (TsOH) under reflux to form an enol acetate intermediate, followed by dichlorocarbene addition and reductive elimination . Optimization requires precise control of reaction time (typically 6–12 hours), temperature (80–100°C), and catalyst loading (1–5 mol% TsOH). Gel permeation chromatography (GPC) can isolate isomers, while sodium methoxide in methanol facilitates thermodynamic equilibration of endo/exo products .

Q. How can the structural identity of this compound derivatives be confirmed?

Structural confirmation relies on multi-spectral analysis:

  • NMR : 1H^1H and 13C^{13}C NMR distinguish bridgehead protons (δ 1.5–2.5 ppm) and carbonyl carbons (δ 200–210 ppm). For stereoisomers, NOESY correlations resolve endo vs. exo configurations .
  • High-resolution EI-MS : Provides exact mass (e.g., C8_8H10_{10}O3_3: 156.17908 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral derivatives like (1R,5S)-configured analogs .

Q. What catalytic systems enhance the yield of this compound derivatives during biomass pyrolysis?

Ionic liquids (ILs) and montmorillonite K10 significantly improve selectivity. For example, ILs with alkyl side chains (e.g., [BMIM]Cl) increase the yield of (1R,5S)-1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one (LAC) from cellulose pyrolysis by stabilizing transition states. Reaction conditions (300–400°C, 10–20°C/min heating rate) and catalyst-to-feedstock ratios (1:5–1:10) are critical .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved?

Asymmetric organocatalysis and oxidative cyclo-etherification are key. A modular organocatalyst (e.g., thiourea-tertiary amine) promotes domino Michael-cyclization reactions to form 3-oxabicyclo[3.3.1]nonan-2-ones with >90% ee . For bicyclo[3.2.1]octanones, Koser’s reagent (PhI(OH)OTs) enables oxidative etherification of 4-hydroxycyclohept-2-enone, yielding enantiopure (1S,5R)-8-oxabicyclo[3.2.1]oct-3-en-2-one (95% ee) .

Q. What role does this compound play in polymer science?

It serves as a monomer for polyesters and polyamides. Ring-opening polymerization (ROP) of this compound with Sn(Oct)2_2 catalysts produces high-molecular-weight polymers (>50 kDa) with glass transition temperatures (TgT_g) of 80–120°C. The bicyclic structure enhances thermal stability compared to linear analogs .

Q. How do catalytic mechanisms influence the formation of bicyclic lactones in pyrolysis?

Acidic sites on catalysts (e.g., nano-TiO2_2) protonate cellulose glycosidic bonds, promoting cyclization via intramolecular esterification. Isotopic labeling (e.g., 13C^{13}C-glucose) reveals that the 3-oxabicyclo framework forms through C2–C6 bond cleavage and re-organization of glucose units .

Q. How can contradictory spectral data for bicyclic ketone derivatives be resolved?

Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR (DNMR) : Detects ring-flipping barriers in bicyclic systems.
  • DFT calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental 13C^{13}C NMR assignments .
  • Chiral HPLC : Separates enantiomers when optical rotation data is ambiguous .

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